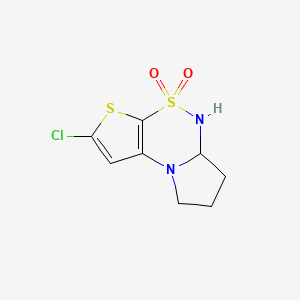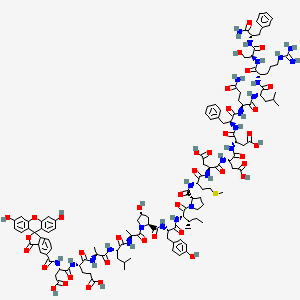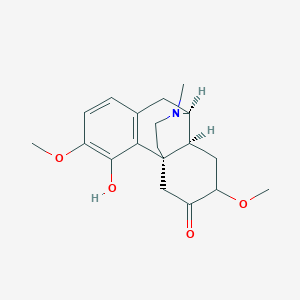
Minocycline-d6 (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minocycline-d6 (sulfate) is a deuterated form of minocycline, a semi-synthetic tetracycline antibiotic. This compound is labeled with deuterium, which is a stable isotope of hydrogen. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various infections. The deuterated form, Minocycline-d6 (sulfate), is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of minocycline, as well as its interactions with biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Minocycline-d6 (sulfate) can be synthesized through several methods. One common approach involves the deuteration of minocycline using deuterated reagents. The process typically includes the following steps:
Deuteration of Minocycline: Minocycline is reacted with deuterated reagents such as deuterated water (D2O) or deuterated solvents under controlled conditions to replace hydrogen atoms with deuterium.
Purification: The deuterated minocycline is then purified using techniques such as chromatography to obtain Minocycline-d6.
Sulfate Formation: The deuterated minocycline is reacted with sulfuric acid to form Minocycline-d6 (sulfate).
Industrial Production Methods
Industrial production of Minocycline-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Minocycline-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: Minocycline-d6 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Minocycline-d6 into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the minocycline molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of minocycline analogs .
Wissenschaftliche Forschungsanwendungen
Minocycline-d6 (sulfate) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of minocycline in biological systems.
Pharmacodynamic Studies: Helps in understanding the drug’s effects on biological systems and its mechanism of action.
Drug Interaction Studies: Used to investigate interactions between minocycline and other drugs or compounds.
Neuroprotective Research: Minocycline has shown neuroprotective properties, and Minocycline-d6 is used to study these effects in detail.
Cancer Research: Minocycline-d6 is used to explore its potential anti-cancer properties and mechanisms.
Inflammatory Disease Research: Used to study the anti-inflammatory effects of minocycline and its potential therapeutic applications .
Wirkmechanismus
Minocycline-d6 (sulfate) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. Additionally, minocycline has been shown to inhibit the activity of matrix metalloproteinases and reduce inflammation, contributing to its neuroprotective and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Minocycline-d6 (sulfate) is compared with other similar compounds such as:
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: The parent compound of minocycline, with a broader spectrum of activity but lower efficacy.
Tigecycline: A newer tetracycline derivative with enhanced activity against resistant bacterial strains.
Uniqueness
Minocycline-d6 (sulfate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. The deuterium atoms provide a distinct mass difference, making it easier to trace and study the compound in biological systems .
Conclusion
Minocycline-d6 (sulfate) is a valuable compound in scientific research, offering insights into the pharmacokinetics, pharmacodynamics, and therapeutic potential of minocycline. Its unique properties and wide range of applications make it an essential tool in various fields of study.
Eigenschaften
Molekularformel |
C23H29N3O11S |
|---|---|
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H27N3O7.H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);(H2,1,2,3,4)/t9-,11-,17-,23-;/m0./s1/i1D3,2D3; |
InChI-Schlüssel |
KQNKTROCXFXYSB-BIBSPBESSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].OS(=O)(=O)O |
Kanonische SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


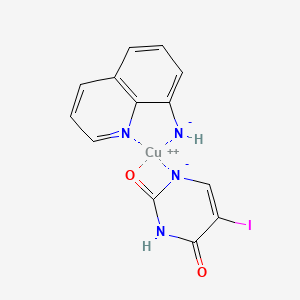
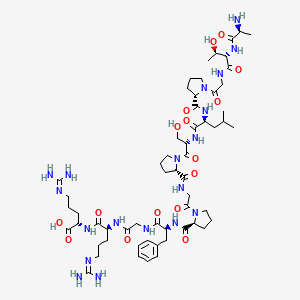

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
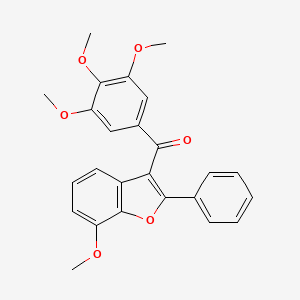
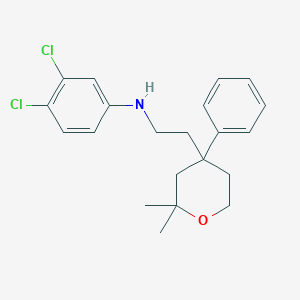
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
